molecular formula C11H10N4O B1487117 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol CAS No. 2097969-06-5

2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol

Cat. No.: B1487117
CAS No.: 2097969-06-5
M. Wt: 214.22 g/mol
InChI Key: MQVCABIBEPDTNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis details for “2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol” were not found, pyrimidine derivatives are known to be synthesized for their wide range of pharmacological activities . These compounds are designed and synthesized for potential biological activities .

Scientific Research Applications

Synthesis and Structural Characterization

The compound 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol is part of a broader class of heterocyclic compounds that have been synthesized and structurally characterized for various scientific applications. These compounds, including various pyrazine, pyridine, and pyrimidine derivatives, have been explored for their potential in creating complex metal complexes, demonstrating the versatility of these heterocycles in coordination chemistry. For example, homoleptic iron(II) and cobalt(II) complexes with ligands derived from similar heterocyclic compounds have been prepared, showcasing the potential of these molecules in designing low-spin complexes with specific electrochemical properties Cook, Tuna, & Halcrow, 2013.

Applications in Material Science

Compounds structurally related to this compound have been utilized in material science, particularly in the development of new materials with desired photophysical properties. For instance, certain heterocyclic compounds have been synthesized for their application in organic light-emitting diodes (OLEDs), demonstrating the relevance of these molecules in creating high-efficiency blue dopants for phosphorescent OLEDs Duan, Chang, & Chi, 2015.

Biological and Pharmacological Studies

Additionally, the structural framework of this compound and its analogs has been explored in the synthesis of novel compounds with potential biological and pharmacological activities. Research efforts have led to the creation of molecules designed to act as anticancer agents, demonstrating significant cytotoxicity against various cancer cell lines. These studies highlight the potential therapeutic applications of such compounds in the medical field Alam, Alam, Panda, & Rahisuddin, 2018.

Mechanism of Action

Target of Action

The primary targets of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol are currently under investigation. The compound is a part of ongoing research and its specific targets are yet to be identified .

Mode of Action

As it is a subject of ongoing research, the specifics of how the compound interacts with its targets and the resulting changes are yet to be determined .

Biochemical Pathways

Current research is focused on understanding the compound’s interaction with various biochemical pathways and their downstream effects .

Pharmacokinetics

The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are currently under study. These properties will provide insights into the compound’s bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are currently being researched. Understanding these effects will shed light on the compound’s potential therapeutic applications .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is an important aspect of the ongoing research. Factors such as temperature, pH, and presence of other compounds can significantly affect the compound’s action .

Biochemical Analysis

Biochemical Properties

2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This interaction is significant as it can influence the stability and formation of collagen, impacting tissue repair and fibrosis.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of prolyl-4-hydroxylase can lead to reduced collagen synthesis, affecting cell signaling pathways related to tissue repair and fibrosis . Additionally, it may alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of prolyl-4-hydroxylase, inhibiting its activity and thereby reducing collagen synthesis . This inhibition can lead to downstream effects on gene expression and cellular function, highlighting its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of collagen synthesis, impacting tissue repair processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits prolyl-4-hydroxylase without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to tissues due to excessive inhibition of collagen synthesis. These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its inhibition of prolyl-4-hydroxylase affects the metabolic flux of collagen synthesis, leading to reduced levels of hydroxyproline, a key metabolite in collagen formation . This interaction underscores its potential impact on metabolic processes related to tissue repair and fibrosis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that it effectively inhibits prolyl-4-hydroxylase, impacting collagen synthesis and cellular function.

Properties

IUPAC Name

2-cyclopropyl-4-pyrazin-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c16-10-5-8(9-6-12-3-4-13-9)14-11(15-10)7-1-2-7/h3-7H,1-2H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVCABIBEPDTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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